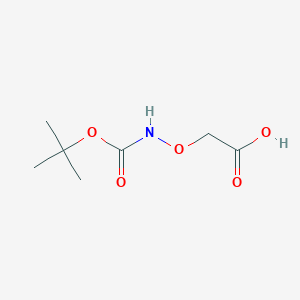

(Boc-aminooxy)acetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXODCKYUZNZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373171 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42989-85-5 | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Boc-aminooxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Boc-aminooxy)acetic Acid: A Technical Guide to its Application in Biochemical Research

(Boc-aminooxy)acetic acid has emerged as a pivotal bifunctional linker in the field of biochemistry, primarily enabling the precise and stable conjugation of biomolecules. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid, facilitates a versatile range of applications in drug development, peptide synthesis, and proteomics. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Application: Oxime Ligation for Bioconjugation

The principal utility of this compound lies in its role as a precursor for introducing a reactive aminooxy handle onto a biomolecule of interest. The carboxylic acid moiety can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as the lysine (B10760008) residues on a protein's surface. Following the removal of the Boc protecting group, the exposed aminooxy group is then available to react with an aldehyde or ketone to form a highly stable oxime bond. This process, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, allowing for the specific joining of molecules in complex biological mixtures.[1][2][3]

Quantitative Data Summary

The efficiency and stability of bioconjugation reactions involving this compound are critical for their successful application. The following tables summarize key quantitative data related to oxime ligation kinetics and the stability of the resulting conjugate.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Time for >95% Yield | 1.5 - 2 hours | Pure acetic acid as solvent | [4] |

| Second-Order Rate Constant (k₁) | 8.2 ± 1.0 M⁻¹s⁻¹ | Aniline-catalyzed ligation at pH 7 | [5] |

| Half-life of Oxime Bond | 25 days | pD 7.0 |

Table 1: Reaction kinetics of oxime ligation.

| Parameter | Condition | Stability Outcome | Reference(s) |

| pH Stability | Stable at physiological pH (7.4) | Minimal hydrolysis observed over extended periods. | [2] |

| Resistance to Hydrolysis | Significantly more stable than hydrazone bonds | The half-life of an oxime at pD 7.0 is 25 days. |

Table 2: Stability of the oxime bond formed via aminooxy ligation.

Experimental Protocols

The following section provides detailed methodologies for the key experimental stages involving this compound: protein modification, Boc deprotection, and subsequent oxime ligation for a downstream application such as a pull-down assay.

Protocol 1: Modification of a Protein with this compound NHS Ester

This protocol describes the initial labeling of a protein with the Boc-protected aminooxy group.

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

This compound N-hydroxysuccinimide (NHS) ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio may need to be determined empirically for each protein.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or on ice overnight.

-

Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS).

Protocol 2: Boc Deprotection of the Aminooxy-Modified Protein

This protocol details the removal of the Boc protecting group to expose the reactive aminooxy moiety.

Materials:

-

Boc-aminooxy-modified protein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Desalting column (e.g., PD-10)

-

PBS (pH 7.4)

Procedure:

-

Acidic Cleavage: To the purified Boc-aminooxy-modified protein, add a solution of 50% TFA in DCM.[1] Incubate for 30 minutes at room temperature.[6][]

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

-

Purification: Immediately dissolve the deprotected protein in PBS and purify using a desalting column equilibrated with PBS (pH 7.4) to remove residual TFA. The resulting aminooxy-modified protein is now ready for oxime ligation.

Protocol 3: Oxime Ligation and Pull-Down Assay

This protocol describes the conjugation of the aminooxy-modified protein to a "bait" molecule containing an aldehyde or ketone, followed by a pull-down assay to identify interacting "prey" proteins.

Materials:

-

Aminooxy-modified protein ("Bait")

-

Aldehyde- or ketone-functionalized molecule (e.g., biotin-aldehyde for streptavidin pull-down)

-

Aniline (B41778) (catalyst)

-

Cell lysate containing "prey" proteins

-

Affinity beads (e.g., streptavidin-coated magnetic beads)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of biotin (B1667282) or low pH buffer)

-

SDS-PAGE reagents

Procedure:

-

Oxime Ligation: a. To the aminooxy-modified protein in PBS (pH 7.0-7.4), add a 10-fold molar excess of the aldehyde- or ketone-functionalized molecule. b. Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[5] c. Incubate at room temperature for 2-4 hours. d. Purify the resulting oxime-linked protein conjugate using a desalting column to remove excess reagents.

-

Pull-Down Assay: a. Immobilization: Incubate the oxime-linked "bait" protein with affinity beads for 1 hour at 4°C with gentle rotation to immobilize the bait.[8][9][10][11][12] b. Washing: Wash the beads three times with wash buffer to remove unbound bait protein. c. Binding: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of "prey" proteins. d. Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins. e. Elution: Elute the bound protein complexes from the beads using the appropriate elution buffer. f. Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting to identify interacting "prey" proteins.[8][9]

Signaling Pathways and Experimental Workflows

The versatility of this compound allows for its integration into various experimental workflows. Below are Graphviz diagrams illustrating key processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. thermofisher.com [thermofisher.com]

- 11. bioclone.net [bioclone.net]

- 12. home.sandiego.edu [home.sandiego.edu]

(Boc-aminooxy)acetic acid mechanism of action in bioconjugation

An In-Depth Technical Guide to the Mechanism of Action of (Boc-aminooxy)acetic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional linker widely employed in bioconjugation. Its utility lies in the introduction of a protected aminooxy group, which, after deprotection, can react with a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable oxime bond. This process, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise and stable coupling of biomolecules. This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and applications of this compound in bioconjugation, with a particular focus on its use in the development of antibody-drug conjugates (ADCs).

Core Mechanism: Oxime Ligation

The fundamental principle behind the use of this compound in bioconjugation is the formation of an oxime bond between an aminooxy group and a carbonyl group.[1] this compound serves as a precursor that, after removal of the tert-butyloxycarbonyl (Boc) protecting group, provides a reactive aminooxy functionality.

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a stable C=N oxime linkage.[2] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups typically found in biological systems, such as amines and thiols.[3]

The reaction is often carried out in aqueous media and can be catalyzed by nucleophilic agents like aniline (B41778) and its derivatives.[3] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which then undergoes transimination with the aminooxy compound, accelerating the reaction rate.[4] The rate of oxime formation is also pH-dependent, generally being faster under slightly acidic conditions (around pH 4-5).[1][4]

Diagram of the Aniline-Catalyzed Oxime Ligation Mechanism

Quantitative Data

The stability and kinetics of the oxime ligation make it a highly favorable reaction for bioconjugation.

Comparative Stability of Bioconjugation Linkages

The oxime bond is significantly more stable to hydrolysis than the corresponding hydrazone bond, particularly at physiological pH.[2][5] This enhanced stability is crucial for in vivo applications where the bioconjugate must remain intact in circulation to reach its target.

| Linkage Type | Condition | Half-life (t½) | First-Order Rate Constant (k) for Hydrolysis | Reference |

| Oxime | pD 7.0 | Very long (hydrolysis too slow to measure accurately) | ~160 to 600-fold lower than hydrazones | [5] |

| Methylhydrazone | pD 7.0 | - | ~600-fold higher than oxime | [5] |

| Acetylhydrazone | pD 7.0 | - | ~300-fold higher than oxime | [5] |

| Semicarbazone | pD 7.0 | - | ~160-fold higher than oxime | [5] |

Data is based on isostructural conjugates to allow for direct comparison.

Reaction Kinetics of Oxime Ligation

The rate of oxime formation is typically described by a second-order rate law. The rate constant is influenced by the reactivity of the carbonyl compound, the pH, and the presence and concentration of a catalyst.

| Carbonyl Reactant | Nucleophile | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [6] |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | - | 48.6 | [7] |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | - | 0.082 | [7] |

| Aldehyde | Acyl hydrazide | - | 7.4 | ~10² - 10³ | [8] |

| Aldehyde | O-methylhydroxylamine | - | 7.4 | ~10² - 10³ | [8] |

Note: Reaction rates for ketones are significantly slower than for aldehydes.

Experimental Protocols

Deprotection of this compound

The Boc protecting group is acid-labile and can be removed under acidic conditions to yield the free aminooxy group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of TFA (e.g., a 1:1 v/v mixture of TFA:DCM) to the solution.[]

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

The resulting residue, the deprotected (aminooxy)acetic acid, can be used directly in the next step or after purification. For many applications, co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation

This protocol describes the site-specific conjugation of an aminooxy-containing drug linker to an antibody. The antibody is first treated to generate aldehyde groups on its glycan moieties.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Sodium periodate (B1199274) (NaIO₄)

-

Ethylene (B1197577) glycol

-

Deprotected aminooxy-functionalized drug linker

-

Aniline (optional, as a catalyst)

-

Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Size-exclusion chromatography (SEC) column or centrifugal filter units (e.g., 30-50 kDa MWCO)

Procedure:

A. Generation of Aldehyde Groups on the Antibody:

-

Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS.[11]

-

Add 1/10th volume of the 10X reaction buffer to the antibody solution.[11]

-

Add a freshly prepared solution of sodium periodate to the antibody mixture to a final concentration of 1-15 mM.[12]

-

Incubate the reaction for 10-30 minutes at room temperature, protected from light.[11][12]

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for an additional 10-15 minutes.[12]

-

Remove excess periodate and ethylene glycol by buffer exchange into the reaction buffer using a centrifugal filter unit or a desalting column.

B. Oxime Ligation:

-

To the solution of the aldehyde-containing antibody, add the deprotected aminooxy-functionalized drug linker. A molar excess of the drug linker is typically used.

-

If catalysis is desired, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation, protected from light.[12]

-

Purify the resulting ADC from the excess drug-linker and other reagents using size-exclusion chromatography (SEC).[12]

-

Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Diagram of the ADC Synthesis Workflow

References

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biotium.com [biotium.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc-(carboxymethoxy)amine: Structure, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(carboxymethoxy)amine, also known as (Boc-aminooxy)acetic acid, is a bifunctional linker of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid moiety, allows for versatile applications in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides a comprehensive overview of the synthesis, structure, reactivity, and quantitative properties of N-Boc-(carboxymethoxy)amine, along with detailed experimental protocols and visualizations of its core applications.

Structure and Properties

N-Boc-(carboxymethoxy)amine is a stable, crystalline solid at room temperature. The presence of the Boc protecting group enhances its stability and solubility in organic solvents, while the carboxylic acid provides a handle for further chemical modifications.

Chemical Structure

The chemical structure of N-Boc-(carboxymethoxy)amine is characterized by a central carboxymethoxy scaffold with a Boc-protected amine attached to the oxygen atom.

Synonyms: this compound, Boc-Aoa-OH[1] CAS Number: 42989-85-5[2] Molecular Formula: C₇H₁₃NO₅[1] Molecular Weight: 191.18 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-(carboxymethoxy)amine is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | ~115 °C (decomposes) | [2] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Solubility | Soluble in methanol, DMF, DMSO, and PBS (pH 7.2) | [3] |

| pKa | 2.97 ± 0.10 (Predicted) | [3] |

| Density | 1.214 g/cm³ | [3] |

Spectroscopic Data

The structural integrity of N-Boc-(carboxymethoxy)amine can be confirmed using various spectroscopic techniques. The expected characteristic signals are summarized below.

| Spectroscopy | Characteristic Signals | Reference(s) |

| ¹H NMR | Singlet around 1.4-1.5 ppm (9H, Boc group); shifts for the -OCH₂COOH protons. | [4] |

| ¹³C NMR | Resonances around 28 ppm (C(CH₃)₃), 80 ppm (C(CH₃)₃), and 153-156 ppm (C=O of Boc group). | [5][6] |

| IR Spectroscopy | C=O stretching of the carbamate (B1207046) (around 1680-1720 cm⁻¹); N-H stretching (around 3300-3500 cm⁻¹). | [7][8] |

| Mass Spectrometry | Characteristic fragmentation includes the loss of isobutylene (B52900) (-56 Da) or the entire Boc group. | [9][10] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-(carboxymethoxy)amine typically involves the Boc protection of its precursor, carboxymethoxylamine, which is often used as its hemihydrochloride salt.

Synthesis of Carboxymethoxylamine Hemihydrochloride

A common route to carboxymethoxylamine hemihydrochloride involves the hydrolysis of acetone (B3395972) carboxymethoxime.[11]

Experimental Protocol:

-

Preparation of Acetone Carboxymethoxime: Bromoacetic acid is neutralized with sodium hydroxide, followed by the addition of acetoxime. The resulting mixture is reacted to form crude acetone carboxymethoxime.

-

Hydrolysis: The crude acetone carboxymethoxime is dissolved in water, and concentrated hydrochloric acid is added. The solution is heated to distill off the acetone.

-

Isolation: The resulting solution is concentrated under reduced pressure and cooled to crystallize carboxymethoxylamine hemihydrochloride.

Synthesis of N-Boc-(carboxymethoxy)amine

The N-Boc protection of carboxymethoxylamine hemihydrochloride can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

Experimental Protocol:

-

Carboxymethoxylamine hemihydrochloride (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of water and dioxane or THF).

-

A base, such as sodium bicarbonate or triethylamine (B128534) (2-3 equivalents), is added to neutralize the hydrochloride salt and facilitate the reaction.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) is added portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred for several hours to overnight and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic solvent is removed under reduced pressure. The aqueous layer is acidified (e.g., with citric acid) to pH 3-4 and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(carboxymethoxy)amine. The product can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Development

The bifunctional nature of N-Boc-(carboxymethoxy)amine makes it a valuable reagent in the construction of complex biomolecules, particularly in the field of drug delivery.[12]

Oxime Bond Formation

The primary application of N-Boc-(carboxymethoxy)amine lies in its ability to react with aldehydes and ketones to form stable oxime linkages.[3] This reaction, known as oxime ligation, is a highly efficient and chemoselective conjugation method.[13]

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime.[14][15]

Application in Antibody-Drug Conjugate (ADC) Synthesis

N-Boc-(carboxymethoxy)amine serves as a linker to connect a cytotoxic drug to an antibody. The carboxylic acid end can be activated and coupled to a drug molecule, while the Boc-protected aminooxy group, after deprotection, can react with an aldehyde-functionalized antibody.

Experimental Workflow for ADC Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. (Boc-アミノオキシ)酢酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Solubility Profile of (Boc-aminooxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Boc-aminooxy)acetic acid, a critical bifunctional linker used extensively in peptide synthesis, drug development, and bioconjugation. Understanding its solubility in various solvents is paramount for its effective use in designing novel therapeutics, creating stable bioconjugates, and developing targeted drug delivery systems.

Core Concepts: Structure and Polarity

This compound, with the chemical formula C7H13NO5, possesses a molecular weight of 191.18 g/mol . Its structure incorporates both a polar carboxylic acid group and a nonpolar tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature dictates its solubility profile, allowing for dissolution in a range of organic solvents while exhibiting limited solubility in water. The Boc group, in particular, enhances its stability and lipophilicity, making it a versatile reagent in organic synthesis.[1][]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, one key data point has been reported:

| Solvent | Chemical Formula | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL[3][4] | 523.07 mM[3] | Ultrasonic assistance may be required for dissolution. The use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[3][4] |

Qualitative Solubility Data

Qualitative assessments indicate that this compound is soluble in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions and purification processes.

| Solvent | Chemical Formula | Solubility |

| Methanol | CH₃OH | Soluble[1][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[5] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data in a specific solvent system, experimental determination is recommended. The following is a generalized protocol based on the isothermal equilibrium method for determining the solubility of a solid organic compound.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Vials with airtight seals

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent has evaporated, weigh the volumetric flask containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight.

-

Solubility can be expressed in various units, such as:

-

g/L = (mass of solute in g) / (volume of solvent in L)

-

mg/mL = (mass of solute in mg) / (volume of solvent in mL)

-

mol/L = (moles of solute) / (volume of solvent in L)

-

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical technique such as HPLC.

Logical Workflow: this compound as a Bifunctional Linker

This compound is frequently employed as a heterobifunctional linker in bioconjugation. Its carboxylic acid moiety can be activated to form an amide bond with an amine-containing molecule, while the Boc-protected aminooxy group can be deprotected to react with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.

Caption: Bioconjugation workflow using this compound.

This guide provides essential solubility information and a practical experimental framework for researchers and professionals working with this compound. A thorough understanding of its solubility characteristics is fundamental to harnessing its full potential in the development of innovative chemical and biological entities.

References

(Boc-aminooxy)acetic Acid: A Technical Guide to its Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

(Boc-aminooxy)acetic acid (CAS Number 42989-85-5) has emerged as a critical bifunctional linker in the field of bioconjugation, enabling the precise and stable coupling of molecules for a wide range of applications, from fundamental research to the development of novel therapeutics. Its unique chemical properties, featuring a Boc-protected aminooxy group and a carboxylic acid, allow for a two-step conjugation strategy that provides researchers with significant control over the modification of biomolecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual workflows to support researchers in its practical implementation.

Core Applications and Chemical Properties

This compound serves as a versatile building block in several key areas of bioconjugation and drug development:

-

Peptide Synthesis and Modification: It is widely used to introduce a reactive aminooxy group onto peptides, either during solid-phase peptide synthesis (SPPS) or as a post-synthetic modification. This allows for the subsequent conjugation of various functionalities, such as labels, polymers, or other peptides.

-

Antibody-Drug Conjugates (ADCs): This linker is instrumental in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The resulting conjugate can selectively target and kill cancer cells, minimizing off-target toxicity.

-

Prodrugs and Targeted Delivery Systems: The stable oxime linkage formed using this reagent is valuable in the design of prodrugs that release the active compound under specific physiological conditions. It is also used to create targeted delivery systems that enhance the therapeutic index of various drugs.

-

Bioconjugation and Surface Modification: this compound facilitates the attachment of biomolecules to surfaces or other molecules, a crucial step in creating targeted therapies, diagnostics, and advanced materials like hydrogels.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 42989-85-5 |

| Molecular Formula | C₇H₁₃NO₅ |

| Molecular Weight | 191.18 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~115 °C (decomposition) |

| Solubility | Soluble in methanol, DCM, THF, DMF, and DMSO |

Oxime Ligation: The Core Chemistry

The primary application of this compound revolves around the formation of a stable oxime bond. After the deprotection of the Boc group to reveal the aminooxy functionality, it readily reacts with an aldehyde or ketone to form an oxime. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups commonly found in biomolecules.

Key Features of Oxime Ligation:

-

High Stability: The resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[2][3][4][5]

-

Favorable Kinetics: The reaction can be accelerated through the use of catalysts, such as aniline, and by optimizing the pH.[6]

-

Mild Reaction Conditions: Oxime ligation typically proceeds under mild, aqueous conditions, preserving the structure and function of sensitive biomolecules.

Quantitative Data for Key Applications

Oxime Ligation Reaction Conditions and Yields

The efficiency of oxime ligation can be influenced by various factors, including the solvent, pH, and the presence of catalysts.

| Application | Reactants | Solvent | Conditions | Time | Yield |

| Peptide-Steroid Conjugation | Aminooxy-peptide, Keto-steroid | Acetic Acid | Room Temperature | 1.5 - 2 hours | >95% (Quantitative)[7] |

| Peptide-Polymer Conjugation | Aminooxy-peptide, Keto-polymer | Acetic Acid | Room Temperature | 1.5 - 2 hours | >95% (Quantitative)[7] |

| General Oxime Ligation | Aminooxyacetyl-peptide, Benzaldehyde | Aqueous Buffer (pH 7) | 100 mM Aniline (catalyst) | Minutes | Quantitative[6] |

| One-pot Ligation | Thiazolidine-peptide, Aminooxyacetyl-peptide | Aqueous Buffer (pH 2) | 37 °C | 48 hours | >95%[1] |

Stability of the Oxime Bond

The stability of the oxime linkage is crucial for the performance of the resulting bioconjugate, especially for in vivo applications.

| Condition | Stability | Notes |

| Physiological pH (7.4) | Highly Stable[2][5][7] | More stable than imine and hydrazone bonds.[2][5] |

| Mildly Acidic (pH 3-5) | Stable for extended periods (>55 hours at pH 3)[4] | Hydrolysis is acid-catalyzed.[8] |

| Strongly Acidic (pH < 2) | Prone to hydrolysis[4] | The rate of hydrolysis increases at lower pH.[4] |

Experimental Protocols

Protocol 1: Modification of a Peptide with this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an aminooxy group at the N-terminus of a peptide during standard Boc-SPPS.

Materials:

-

Boc-protected amino acid-loaded resin

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 20-50% TFA in DCM for 5 minutes.

-

Drain and repeat the treatment for an additional 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5 minutes. Wash with DMF (3x).

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents) and a coupling agent such as HBTU/HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes. To minimize the risk of over-acylation, which can be a side reaction, using DIC/HOBt as the coupling agent is recommended.

-

Add the activated solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. To prevent side reactions with trace aldehydes or ketones, it is recommended to add an excess of free this compound as a scavenger to the cleavage cocktail.[9]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound Linker

This protocol outlines a general strategy for creating an ADC by first introducing an aldehyde group onto the antibody's carbohydrate domains, followed by oxime ligation with an aminooxy-functionalized drug.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Sodium periodate (B1199274) (NaIO₄) solution

-

Propylene (B89431) glycol

-

This compound

-

Cytotoxic drug with a suitable functional group for conjugation to the linker

-

EDC/NHS for linker-drug conjugation

-

TFA for Boc deprotection

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Oxidation:

-

Cool the antibody solution to 0-4 °C.

-

Add a pre-chilled solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark at 0-4 °C for 30-60 minutes to oxidize the cis-diol groups in the antibody's glycans to aldehydes.

-

Quench the reaction by adding propylene glycol.

-

Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.

-

-

Preparation of the Aminooxy-Drug Conjugate:

-

Conjugate the carboxylic acid of this compound to a suitable functional group on the cytotoxic drug (e.g., an amine) using standard EDC/NHS chemistry.

-

Purify the Boc-protected aminooxy-drug conjugate.

-

Deprotect the Boc group using TFA to yield the active aminooxy-drug conjugate.

-

Purify the deprotected conjugate.

-

-

Oxime Ligation:

-

Add the aminooxy-drug conjugate to the oxidized antibody solution at a desired molar ratio.

-

Adjust the pH of the reaction mixture to 5-6 to facilitate oxime bond formation.

-

Incubate the reaction at room temperature for 2-4 hours, or overnight at 4 °C.

-

-

Purification of the ADC:

-

Purify the resulting ADC using size-exclusion chromatography to remove any unconjugated drug and other reagents.

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Visualizing Workflows and Relationships

Bioconjugation Workflow using this compound

Caption: General workflow for bioconjugation using this compound.

Signaling Pathway for ADC-Mediated Cell Killing

References

- 1. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

The Strategic Imperative of the Boc Protecting Group in Aminooxyacetic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, peptide synthesis, and drug development, the precise control of reactive functional groups is paramount. Aminooxyacetic acid (AOA), with its versatile aminooxy and carboxylic acid moieties, presents a powerful tool for forging specific chemical linkages, most notably the stable oxime bond. However, the inherent reactivity of the aminooxy group necessitates a strategic approach to its handling and deployment. This technical guide delves into the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mastering the chemistry of aminooxyacetic acid, ensuring its effective and efficient use in advanced scientific applications.

The Core Function of the Boc Protecting Group

The primary role of the Boc group in the context of aminooxyacetic acid (Boc-AOA-OH) is to reversibly mask the nucleophilic aminooxy functionality.[1] This protection serves several crucial purposes:

-

Enhanced Stability: The Boc group significantly increases the stability of the aminooxyacetic acid molecule, preventing unwanted side reactions and degradation during storage and handling.[1]

-

Controlled Reactivity: By temporarily blocking the aminooxy group, the Boc protecting group allows for the selective reaction of the carboxylic acid moiety. This is essential in multi-step synthetic procedures like peptide synthesis, where the carboxylic acid must be activated to form a peptide bond without interference from the aminooxy group.[1][2]

-

Prevention of Undesired Reactions: The highly reactive aminooxy group can readily react with ambient aldehydes and ketones, such as acetone.[3] The Boc group prevents these undesired reactions, ensuring the purity and integrity of the aminooxyacetic acid for its intended use.[4]

-

Orthogonality in Synthesis: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other protecting groups, such as the base-labile Fmoc group.[5] This "orthogonality" is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of complex peptides.[2][]

Quantitative Data Summary

The following tables summarize key quantitative data related to Boc-aminooxyacetic acid and associated reactions.

Table 1: Physicochemical Properties of Boc-Aminooxyacetic Acid

| Property | Value | Reference(s) |

| Purity | ≥98.0% (Titration/TLC) | [1][7] |

| Molecular Weight | 191.18 g/mol | [1] |

| Melting Point | ~115 °C (decomposes) | [8] |

| Appearance | White crystalline powder | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Table 2: Representative Conditions and Outcomes for Boc Deprotection

| Reagent/Conditions | Substrate | Reaction Time | Yield/Purity | Reference(s) |

| 50% TFA in DCM | Boc-protected peptides on resin | 5 min | 78% target peptide (incomplete deprotection) | [9] |

| 50% TFA in DCM | Boc-protected peptides on resin | 30 min | Full deprotection | [9] |

| 4 M HCl in dioxane | Boc-protected peptides on resin | 2 x 30 min | Full deprotection | [9] |

| 95% TFA, 2.5% Water, 2.5% TIS | Boc-protected substrate | 1-2 hours | High | [10] |

| 4M HCl in dioxane | Boc-protected substrate | 30 min - 4 hours | High | [10] |

| Water at reflux (100 °C) | N-Boc amines | < 15 min | Excellent | [11] |

Table 3: Kinetic Data for Oxime Ligation

| Reactants | Conditions | Rate Constant (k₁) | Reference(s) |

| Aminooxyacetyl-peptide and benzaldehyde | pH 7, 100 mM aniline (B41778) catalyst | 8.2 ± 1.0 M⁻¹s⁻¹ | [12] |

| Aromatic aldehydes and 6-hydrazinopyridyl/aminooxyacetyl groups | Ambient, neutral pH | 10¹ - 10³ M⁻¹s⁻¹ | [12] |

Experimental Protocols

Synthesis of Boc-Aminooxyacetic Acid

This protocol describes a general method for the protection of aminooxyacetic acid with a Boc group.

Materials:

-

Aminooxyacetic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Deionized water

-

5% Citric acid solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Suspend aminooxyacetic acid (1 equivalent) in DCM in a round-bottom flask.[8]

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (approximately 3 equivalents) dropwise with stirring until all solids dissolve.[8]

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM.[8]

-

Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer twice with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution.

-

Immediately extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-aminooxyacetic acid.

-

The product can be further purified by recrystallization.

Boc Deprotection of Aminooxyacetic Acid Moiety

This protocol outlines the removal of the Boc group to liberate the reactive aminooxy functionality, a critical step before oxime ligation.

Materials:

-

Boc-protected aminooxy-functionalized molecule (e.g., Boc-AOA-peptide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) - optional, but recommended for sensitive peptides

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate in DCM.[10]

-

Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[10] For simpler substrates, a solution of 20-50% TFA in DCM can be used.[11]

-

Add the deprotection solution to the substrate.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[10]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[11]

-

Triturate the residue with cold diethyl ether to precipitate the deprotected product, often as a TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Oxime Ligation

This protocol describes the formation of an oxime bond between a deprotected aminooxy group and an aldehyde or ketone.

Materials:

-

Deprotected aminooxy-functionalized molecule

-

Aldehyde or ketone-functionalized molecule

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7; or acetic acid)[12][13]

-

Aniline (as a catalyst, optional)[12]

Procedure:

-

Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-functionalized molecule in the reaction buffer. The reaction can be performed in aqueous media or in acetic acid.[12][13]

-

If using a catalyst, add aniline to the reaction mixture (e.g., 100 mM).[12]

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the reactants and conditions.[12][13]

-

Monitor the formation of the oxime conjugate by a suitable analytical method such as RP-HPLC or LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques (e.g., RP-HPLC).

Visualizing the Role and Workflow of Boc-Aminooxyacetic Acid

The Logic of Protecting Groups

Caption: Logical flow demonstrating the necessity of the Boc protecting group.

Experimental Workflow for Bioconjugation via Oxime Ligation

Caption: A typical experimental workflow for creating a bioconjugate.

Signaling Pathway Analogy: Controlled Activation

Caption: Analogy of Boc deprotection to a controlled signaling pathway.

Conclusion

The use of the Boc protecting group is a cornerstone of modern aminooxyacetic acid chemistry. It provides an indispensable method for enhancing stability, controlling reactivity, and enabling the strategic use of this versatile bifunctional linker in complex synthetic endeavors. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols, empowers researchers in drug development and chemical biology to harness the full potential of aminooxyacetic acid for the creation of novel and impactful molecular tools and therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scbt.com [scbt.com]

- 8. (Boc-aminooxy)acetic Acid | 42989-85-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Nature of (Boc-aminooxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Boc-aminooxy)acetic acid (Boc-AOA-OH) is a bifunctional molecule of significant interest in chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a nucleophilic aminooxy group protected by a tert-butyloxycarbonyl (Boc) group and an electrophilic carboxylic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the dual reactivity of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its application in research and development.

Introduction

This compound is a versatile building block widely utilized for the introduction of a reactive aminooxy handle onto various molecules.[1] The Boc protecting group enhances its stability and solubility in organic solvents, making it amenable to standard peptide synthesis and organic chemistry techniques. The dual electrophilic and nucleophilic nature of this reagent is central to its utility, enabling sequential or orthogonal conjugation strategies. This guide will delve into the specifics of these two reactive facets.

Nucleophilic Character: The Aminooxy Group

The primary nucleophilic character of this compound resides in the nitrogen atom of the aminooxy group (-ONH₂). After deprotection of the Boc group, this functionality exhibits high reactivity towards electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages.[2] This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[2][3]

Oxime Ligation: Kinetics and Catalysis

The rate of oxime formation is significantly influenced by pH and the presence of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[3][4] The reaction proceeds optimally at a slightly acidic pH (around 4-5) where the carbonyl is sufficiently protonated to be activated for nucleophilic attack, and the aminooxy group is not fully protonated and remains nucleophilic. Aniline and other aromatic amines act as catalysts by forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the aminooxy group.[4]

Table 1: Kinetic Data for Oxime Ligation Reactions

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | k₂ (M⁻¹s⁻¹) |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate (B84403) | 8.2 |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.3 | Phosphate Buffer | 0.082 |

k₂ represents the second-order rate constant.

Experimental Protocol: Oxime Ligation for Peptide Labeling

This protocol describes the labeling of a peptide containing an aldehyde functionality with this compound, followed by deprotection and oxime ligation.

Materials:

-

Peptide with an aldehyde group

-

This compound

-

Trifluoroacetic acid (TFA)

-

Aniline

-

Phosphate buffer (0.1 M, pH 7.0)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Deprotection of this compound: Dissolve this compound in a solution of 95% TFA in water. Stir at room temperature for 1 hour. Remove the solvent under a stream of nitrogen.

-

Preparation of Reaction Mixture: Dissolve the deprotected aminooxyacetic acid and the aldehyde-containing peptide in phosphate buffer (pH 7.0).

-

Catalyst Addition: Add a stock solution of aniline in the reaction buffer to a final concentration of 100 mM.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC.

-

Purification: Purify the oxime-linked peptide conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity of the product by mass spectrometry.

Electrophilic Character: The Carboxylic Acid Group

The carboxylic acid moiety of this compound provides its electrophilic character. The carbonyl carbon of the carboxyl group can be attacked by nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This reaction typically requires activation of the carboxylic acid to enhance its electrophilicity.[5]

Amide Bond Formation: Activation and Coupling

Direct reaction between a carboxylic acid and an amine is generally slow. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).[6][7] The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization of chiral centers.[8]

Table 2: Yields for Amide Coupling Reactions with this compound Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Reagent | Reaction Time (h) | Yield (%) |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU/DIPEA | 5 | 38 |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | BOP-Cl/Et₃N | - | 28 |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC/DMAP | 4 | 28 |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | 42 | 72 |

Experimental Protocol: Amide Coupling with Benzylamine (B48309)

This protocol details the coupling of this compound with benzylamine to form the corresponding amide.

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reactant Preparation: Dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and benzylamine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Add DIPEA (2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Characterize the purified amide by NMR and mass spectrometry.

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ would be expected to show a singlet for the nine protons of the Boc group at approximately 1.4-1.5 ppm, a singlet for the two methylene (B1212753) protons adjacent to the carboxylic acid at around 4.4-4.6 ppm, and a broad singlet for the NH proton. The carboxylic acid proton will also be present as a broad singlet at higher chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid.

-

FTIR: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching band for the carbamate, and another C=O stretching band for the carboxylic acid.[9]

Logical Workflows

The dual reactivity of this compound allows for its integration into various experimental workflows for peptide modification and bioconjugation.

Caption: Workflow for peptide modification using the electrophilic and then nucleophilic nature of this compound.

Caption: A logical workflow for conjugating two different molecules using this compound as a linker.

Conclusion

This compound is a powerful and versatile reagent for chemical biology and drug development. Its well-defined nucleophilic and electrophilic properties, coupled with the stability of the resulting oxime and amide bonds, make it an invaluable tool for creating complex molecular architectures. By understanding the kinetics, optimizing reaction conditions, and following established protocols, researchers can effectively harness the dual reactivity of this molecule to advance their scientific endeavors. This guide provides the foundational knowledge and practical details necessary for the successful application of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

(Boc-aminooxy)acetic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Boc-aminooxy)acetic acid , a bifunctional linking reagent, has become an indispensable tool in modern chemical biology and drug development. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a carboxylic acid moiety, enables the chemoselective formation of stable oxime bonds, facilitating the conjugation of molecules for a myriad of applications, from peptide synthesis to the construction of complex bioconjugates. This technical guide provides an in-depth exploration of its discovery, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.

Historical Context and Discovery

The advent of this compound is intrinsically linked to the development of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group by Carpino in 1957 was a pivotal moment in peptide chemistry. This acid-labile protecting group provided a robust and reliable method for the temporary protection of N-termini of amino acids. Shortly after, R. Bruce Merrifield's pioneering work on SPPS, which utilized Boc-protected amino acids, revolutionized the field and earned him the Nobel Prize in Chemistry in 1984.

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be traced to the increasing demand for versatile bifunctional linkers in the expanding field of peptide and bioconjugate chemistry. By the mid-1990s, its utility was recognized, as evidenced by its use in scientific literature for site-specific protein modification and the synthesis of complex peptide structures.

Physicochemical Properties and Data

This compound is a white crystalline powder with good solubility in organic solvents such as methanol, dichloromethane (B109758), and ethyl acetate (B1210297).[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₅ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| CAS Number | 42989-85-5 | [3] |

| Melting Point | ~115 °C (dec.) | [4] |

| 105 - 117 °C | [2] | |

| Appearance | White crystalline powder | [2] |

| Purity (Typical) | ≥98% | [5] |

| Storage Conditions | 2-8°C | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-protection of aminooxyacetic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). An alternative conceptual approach involves the O-alkylation of an N-Boc protected hydroxylamine (B1172632) derivative.

Primary Synthetic Route: N-Boc Protection of Aminooxyacetic Acid

This method is widely used due to its simplicity, high yield, and the commercial availability of the starting materials. The reaction proceeds via the nucleophilic attack of the nitrogen atom of aminooxyacetic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate, with a base like triethylamine (B128534) used to neutralize the resulting carboxylic acid and facilitate the reaction.

Materials:

-

Aminooxyacetic acid hemihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A suspension of aminooxyacetic acid hemihydrochloride (1.0 eq) in dichloromethane is cooled to 0 °C in an ice bath.

-

Triethylamine (3.1 eq) is added dropwise to the suspension with stirring until all solids dissolve.

-

A solution of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane is added to the mixture.

-

The reaction is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is washed three times with water.

-

The aqueous layers are combined and the pH is adjusted to 3.5 with 1 M HCl.

-

The acidified aqueous layer is extracted five times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white crystalline powder.

Quantitative Data:

| Parameter | Value |

| Yield | 83% |

| ¹H NMR (CD₃OD) | δ 1.48 (s, 9H), 4.47 (s, 2H) |

| ¹³C NMR (CD₃OD) | δ 27.1, 72.3, 81.4, 157.8, 171.3 |

Alternative Synthetic Approach: O-Alkylation of N-Boc-Hydroxylamine

An alternative strategy for the synthesis of this compound involves the O-alkylation of an N-Boc protected hydroxylamine derivative with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine can be alkylated with an alkyl bromide, followed by deprotection. While a direct, detailed protocol for the synthesis of this compound via this route is less commonly reported, it represents a viable alternative synthetic disconnection.

Applications in Research and Drug Development

This compound is a cornerstone reagent for bioconjugation via oxime ligation. This chemoselective reaction occurs under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.

Experimental Workflow: Peptide Labeling via Oxime Ligation

A common application is the labeling of peptides or proteins that have been engineered to contain an aldehyde or ketone functionality. The aminooxy group of deprotected this compound serves as the nucleophile, forming a stable oxime linkage with the carbonyl group.

This workflow is fundamental in various applications, including:

-

Peptide Synthesis and Modification: Introduction of labels, tags, or other functionalities at specific sites.[2]

-

Drug Delivery: Conjugation of peptides or antibodies to drug molecules to create targeted therapeutics.[2]

-

Diagnostic Tools: Attachment of imaging agents or reporter molecules to biomolecules.

-

Polymer Science: Creation of well-defined polymer-biomolecule conjugates.[3]

Conclusion

This compound stands as a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its straightforward synthesis and remarkable utility in chemoselective ligations have solidified its role as a critical tool for scientists and researchers. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile reagent in their pursuit of novel scientific discoveries and therapeutic solutions.

References

- 1. Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 42989-85-5,this compound | lookchem [lookchem.com]

- 4. (Boc-氨氧基)乙酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

Methodological & Application

Application Notes: A Step-by-Step Guide to Oxime Ligation with (Boc-aminooxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction, often categorized as "click chemistry," that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1][2][3] This reaction is exceptionally valuable in bioconjugation and drug development due to its reliability, the stability of the resulting oxime bond under physiological conditions, and its ability to proceed under mild, aqueous conditions without interfering with most other functional groups present in biomolecules.[1][4][5]

(Boc-aminooxy)acetic acid is a critical reagent used to introduce the reactive aminooxy group onto a molecule of interest, typically a peptide, via its carboxylic acid handle.[4] The tert-butyloxycarbonyl (Boc) protecting group ensures the highly reactive aminooxy moiety remains inert during synthesis and can be selectively removed just before the ligation step.[][7] These application notes provide a detailed guide to performing oxime ligation, from incorporating the aminooxy group to optimizing and executing the final conjugation reaction.

The Chemistry of Oxime Ligation

The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. The reaction is catalyzed by acid and results in the formation of a stable C=N-O linkage, releasing a molecule of water. While the reaction can proceed without a catalyst at an optimal pH of 4-5, nucleophilic catalysts like aniline (B41778) or its derivatives can significantly accelerate the reaction rate, especially at a neutral pH.[8][9][10]

Figure 1: The fundamental reaction of oxime ligation.

Experimental Protocols

Protocol 1: Incorporation of Aminooxy Moiety onto a Peptide

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected peptide on resin

-

This compound

-

Coupling reagents (e.g., HCTU, DIC) and base (e.g., DIPEA)

-

DMF (Peptide synthesis grade)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Fmoc Deprotection: Swell the resin-bound peptide in DMF. Remove the final N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Boc Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.[5][11] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and deprotects the Boc group from the aminooxy moiety.[]

-

Precipitation and Purification: Precipitate the crude aminooxy-peptide in cold diethyl ether.[11] Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide using reverse-phase HPLC (RP-HPLC).

Protocol 2: General Oxime Ligation Procedure

This protocol outlines the conjugation of the purified aminooxy-peptide with an aldehyde- or ketone-containing molecule.

Materials:

-

Purified aminooxy-peptide

-

Aldehyde- or ketone-functionalized molecule (1.0 - 1.2 equivalents)

-

Reaction Buffer:

-

Catalyst (optional but recommended for pH 7): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 1 M in DMSO or DMF).[1][9]

Procedure:

-

Dissolve Reactants: Dissolve the aminooxy-peptide in the chosen reaction buffer to a final concentration of 1-10 mM.

-

Add Carbonyl Partner: Add the aldehyde- or ketone-containing molecule to the solution.

-

Add Catalyst (if applicable): For reactions at neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.[13]

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours. For slow reactions (e.g., with ketones), incubation can be performed at 37°C or higher to increase the rate.[3][5]

-

Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS to observe the consumption of starting materials and the formation of the desired product peak.

-

Quenching: Once the reaction is complete, it can be quenched by adding an excess of a scavenger like acetone (B3395972) or hydroxylamine, or proceed directly to purification.

Protocol 3: Purification of the Oxime Conjugate

Procedure:

-

Dilution: Dilute the reaction mixture with an appropriate aqueous buffer (e.g., 0.1% TFA in water).

-

RP-HPLC Purification: Purify the oxime-linked conjugate using a preparative RP-HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final conjugate as a dry powder.

Data Presentation & Optimization

Successful oxime ligation depends on several factors. The tables below summarize key parameters for reaction optimization.

Table 1: Reaction Condition Optimization

| Parameter | Recommended Range/Condition | Notes |

| pH | 4.0 - 5.0 (uncatalyzed) | Optimal for protonation of the carbonyl group, accelerating the reaction.[8][9] |

| 6.0 - 7.4 (catalyzed) | Requires a nucleophilic catalyst (e.g., aniline) to be efficient.[9] Essential for pH-sensitive biomolecules. | |

| Catalyst | Aniline, p-phenylenediamine | Significantly accelerates ligation, especially at neutral pH.[1][9] Typical concentration is 10-100 mM. |

| Solvent | Aqueous Buffer (Acetate, Phosphate) | Standard for most bioconjugations.[4] |

| Acetic Acid (neat) | Can dramatically accelerate reactions with ketones, achieving quantitative yields in 1.5-2 hours.[4] | |

| Organic Co-solvents (DMF, DMSO) | Can be used to improve the solubility of hydrophobic reactants.[4] | |

| Temperature | Room Temperature to 37°C | Standard conditions. Higher temperatures (up to 75°C) can be used for rapid ligations.[5] |

| -20°C (Freezing) | Counterintuitively, freezing aqueous reaction mixtures at neutral pH has been shown to accelerate the reaction.[14][15] | |

| Concentration | 1 - 10 mM | Higher concentrations of reactants lead to faster reaction rates.[8] |

Table 2: Reactivity of Carbonyl Partners

| Carbonyl Type | Relative Reactivity | Considerations |

| Aromatic Aldehydes | Highest | Very rapid ligation, often complete in minutes with a catalyst. |

| Aliphatic Aldehydes | High | Generally more reactive than ketones due to less steric hindrance.[8] |

| Ketones | Lower | Significantly slower reaction rates. May require higher temperatures, longer reaction times, or neat acetic acid as a solvent.[8] |

Experimental Workflow Visualization

The entire process from peptide synthesis to final product can be visualized as a sequential workflow.

Figure 2: Experimental workflow for preparing an oxime conjugate.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |